2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

説明

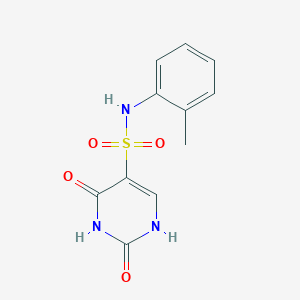

This compound belongs to the pyrimidine-sulfonamide class, characterized by a dihydropyrimidine core substituted with hydroxyl (C2), oxo (C6), and sulfonamide (C5) groups. The sulfonamide nitrogen is further substituted with a 2-methylphenyl group.

特性

IUPAC Name |

N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7-4-2-3-5-8(7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBBCJKQMURDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative characterized by its unique pyrimidine ring structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. The presence of a hydroxyl group, sulfonamide group, and a methylphenyl substituent contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₂O₃S

- Molecular Weight : Approximately 250.31 g/mol

- Structural Features :

- Pyrimidine ring with a hydroxyl group at the second position.

- Sulfonamide group at the fifth position.

- Ketone at the sixth position.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves inhibition of bacterial cell wall synthesis.

- Antifungal Properties : Studies have highlighted its antifungal efficacy against pathogens such as Candida albicans and Aspergillus species. The compound interacts with specific molecular targets, disrupting essential biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites on enzymes, blocking their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | Similar pyrimidine core with different phenyl substitution | Antimicrobial | Enhanced potency against resistant strains |

| 2-Hydroxy-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | Chlorinated phenyl group | Antifungal | Increased lipophilicity affecting bioavailability |

| This compound | Methyl substitution on phenyl group | Antibacterial | Altered spectrum of activity against Gram-positive bacteria |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted by researchers evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

-

Molecular Docking Analysis :

- Molecular docking studies revealed that the compound has a high binding affinity for bacterial penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis. This interaction suggests a mechanism similar to that of traditional beta-lactam antibiotics.

-

Fungal Resistance Study :

- In another study focusing on fungal pathogens, the compound was tested against resistant strains of Candida. The results showed that it could effectively inhibit growth even in strains resistant to conventional antifungal treatments.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Sulfonamide Class

The following sulfonamide derivatives share the pyrimidine-sulfonamide scaffold but differ in substituents (Table 1):

Structural Implications :

Functional Comparison with Non-Sulfonamide Pyrimidine Derivatives

Salicylanilides and Carbamates (Non-Sulfonamide Comparators)

A 2010 Molecules study evaluated structurally distinct pyrimidine derivatives, including salicylanilides and carbamates (Table 2) :

Key Findings :

- Substituent bulkiness and lipophilicity correlate with enhanced activity in benzamide derivatives. For example, the 2-propoxyphenyl group in compound 5 improved antifungal and antibacterial effects compared to smaller substituents .

- While the target sulfonamide shares a 2-methylphenyl group with compound 1, the sulfonamide moiety may confer distinct target specificity (e.g., sulfonamide-sensitive enzymes like carbonic anhydrase) .

Comparison with Other Pyrimidine Derivatives

- 6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxylic acid : Replaces sulfonamide with a carboxylic acid and thioether group.

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile :

- Contains a nitrile group and alkyl chain, likely influencing enzyme inhibition kinetics (e.g., kinase or protease targets).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。